4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol
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Description
Chemical research has explored numerous compounds with complex structures like "4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol" for their potential applications and fundamental understanding. Such compounds often feature in the development of pharmaceuticals, materials science, and chemical synthesis strategies.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step processes, including reductive amination, bromination, and reactions with specific reagents like anhydrous piperazine. An example is the synthesis of key intermediates for cetirizine hydrochloride from 4-chlorobenzophenone, showcasing the intricate steps involved in constructing such molecules (Dong Chuan-min, 2014).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations offer insights into the molecular structure and electronic properties. Studies such as those on 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol provide valuable data on bond lengths, angles, and intramolecular charge transfers, crucial for understanding the reactivity and interactions of such compounds (A. Viji et al., 2020).
Chemical Reactions and Properties
Electrochemical studies, such as the oxidation of piperazinyl phenols, reveal unique regioselectivity in synthesizing conjugated molecules, offering a glimpse into the chemical behavior and reactivity of related structures (A. Amani et al., 2012).
Physical Properties Analysis
The physical properties, including crystalline structures and phase transitions, are critical for applications in materials science. For instance, analysis of crystalline polyurethanes derived from piperazine shows different smectic modifications, indicating the importance of molecular architecture on physical states (H. Kricheldorf & J. Awe, 1989).
Chemical Properties Analysis
The chemical properties, such as adsorption behavior and interaction with other molecules, can be elucidated through studies like the adsorption isotherms of phenol and chlorophenols on activated carbon. Such research highlights the compound's ability to interact with various substrates and its potential environmental applications (O. Hamdaoui & E. Naffrechoux, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-14-2-1-3-15(12-14)19-8-10-20(11-9-19)17(22)13-4-6-16(21)7-5-13/h1-7,12,21H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKUXXGENAEQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24782856 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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